molecular formula C19H19N3O3 B2535260 methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate CAS No. 1986396-12-6

methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate

Cat. No. B2535260
CAS RN: 1986396-12-6
M. Wt: 337.379
InChI Key: VQONIKRIGFEAJE-UHFFFAOYSA-N
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Description

“Methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzoate” is a chemical compound with the molecular formula C18H17N3O3 . It has a molecular weight of 323.35 . The compound is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C18H17N3O3/c22-17-16-14-3-1-2-4-15(14)19-21(16)10-9-20(17)11-12-5-7-13(8-6-12)18(23)24/h5-10H,1-4,11H2,(H,23,24) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.42±0.1 g/cm3 and a predicted boiling point of 521.5±50.0 °C . Unfortunately, the melting point and flash point are not available .

Scientific Research Applications

Stereochemistry and Reactivity

  • Research on similar compounds, such as derivatives of pyrazole and indazole, has explored their stereochemistry in reactions like Grignard reactions, offering insights into solvent effects and conformational changes affecting stereochemical outcomes. This type of research is foundational for designing synthesis pathways for complex molecules (Colantoni et al., 1978).

Heterocyclic Synthesis

  • The synthesis of heterocyclic systems, such as fused pyrimidinones, using specific reagents showcases the versatility of these compounds in creating pharmacologically interesting structures. These methods are crucial for developing new therapeutic agents (Toplak et al., 1999).

Supramolecular Structures

  • Studies on substituted benzoylates, including pyrazolylbenzoates, reveal their ability to form hydrogen-bonded supramolecular structures. These findings are significant for the design of new materials with specific physical properties, such as porosity or molecular recognition capabilities (Portilla et al., 2007).

Antibacterial and Antifungal Activities

  • Research into pyrazoline and pyrazole derivatives highlights their potential antibacterial and antifungal activities, suggesting that similar compounds could serve as starting points for the development of new antimicrobial agents (Hassan, 2013).

Catalysis and Green Chemistry

  • The use of tetra-methyl ammonium hydroxide in synthesizing tetrahydrobenzo[b]pyran derivatives demonstrates the application of green chemistry principles in catalysis, providing a more environmentally friendly approach to chemical synthesis (Balalaie et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

properties

IUPAC Name

methyl 4-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-25-19(24)14-8-6-13(7-9-14)12-21-10-11-22-17(18(21)23)15-4-2-3-5-16(15)20-22/h6-11H,2-5,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQONIKRIGFEAJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C=CN3C(=C4CCCCC4=N3)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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